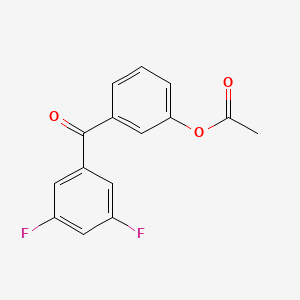

3,4,4'-Trifluoro-3'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

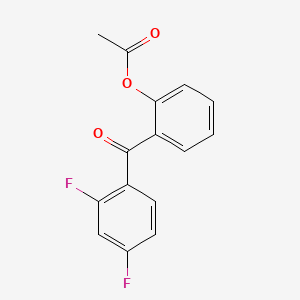

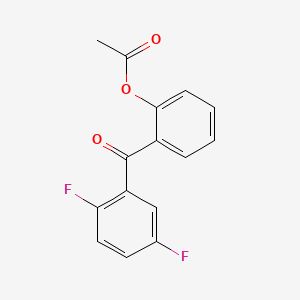

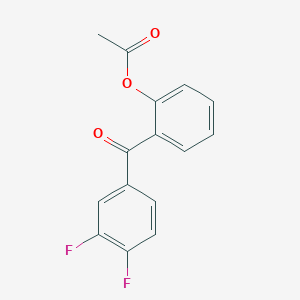

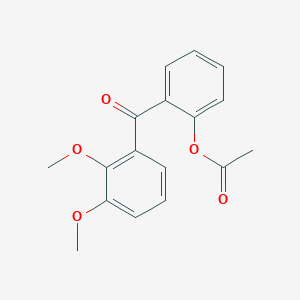

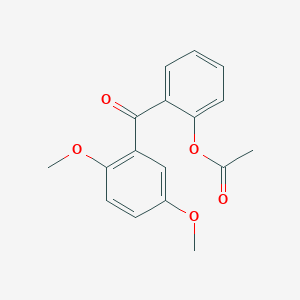

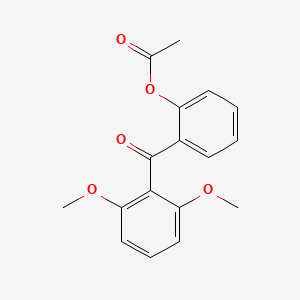

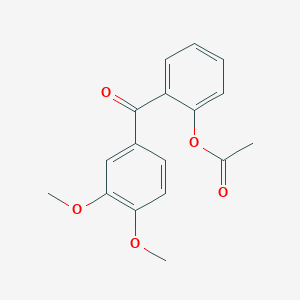

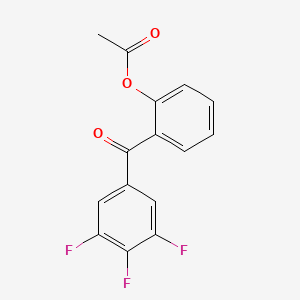

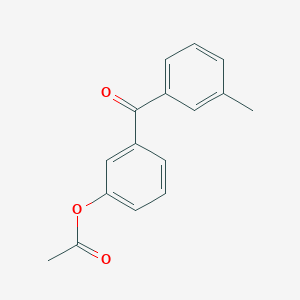

3,4,4'-Trifluoro-3'-methylbenzophenone, also known as TMK or TMK-3, is a chemical compound with the molecular formula C15H11F3O. It is a yellow crystalline solid that is widely used in scientific research applications. TMK-3 is synthesized through various methods, and it has been found to have several biochemical and physiological effects.

Applications De Recherche Scientifique

Fluorinated Building Blocks in Chemistry

Trifluoromethyl groups, like those in 3,4,4'-Trifluoro-3'-methylbenzophenone, are utilized in fluorous chemistry for synthesizing various compounds. Kysilka et al. (2008) explored triflates derived from highly fluorinated building blocks, demonstrating their application in creating fluorous ionic liquids and intermediates for fluorous carbenes (Kysilka et al., 2008).

Polymer Chemistry

Banerjee et al. (2009) synthesized hyperbranched poly(arylene ether)s using a new trifluoromethyl-activated trifluoro monomer, highlighting the influence of trifluoromethyl groups on polymer properties like molecular weight and thermal stability (Banerjee et al., 2009).

Photophysical and Photochemical Reactions

Ma et al. (2013) investigated the photophysical and photochemical behaviors of 3-methylbenzophenone and 4-methylbenzophenone, revealing insights into how the structural positioning impacts their reactivity and properties, which can be extrapolated to similar compounds like 3,4,4'-Trifluoro-3'-methylbenzophenone (Ma et al., 2013).

Exploration in Organic Synthesis

Li-jun (2012) explored the synthesis of derivatives from benzophenones, highlighting the versatility of these compounds in various chemical reactions and their potential applications in creating new molecules and materials (Zhao Li-jun, 2012).

Analyzing Molecular Properties

Silva et al. (2006) conducted studies on the enthalpies of formation of methylbenzophenones, providing fundamental insights into the thermodynamic properties of benzophenone derivatives. This research can be foundational in understanding the properties of related compounds like 3,4,4'-Trifluoro-3'-methylbenzophenone (Silva et al., 2006).

Corrosion Inhibition Studies

Boutouil et al. (2020) synthesized new heterocyclic compounds from the triazole derivative family, which included methylbenzophenone derivatives. Their research focused on the potential of these compounds as corrosion inhibitors, demonstrating another application area for benzophenone derivatives (Boutouil et al., 2020).

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c1-8-6-9(2-4-11(8)15)14(18)10-3-5-12(16)13(17)7-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJQNHOGMPEOIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4'-Trifluoro-3'-methylbenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.